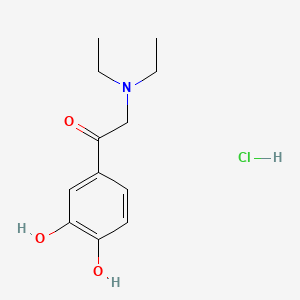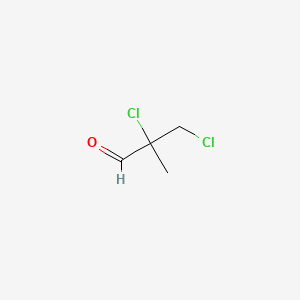
Ethanone, 2-(diethylamino)-1-(3,4-dihydroxyphenyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-(diethylamino)-1-(3,4-dihydroxyphenyl)-, hydrochloride is a chemical compound known for its significant applications in various scientific fields. This compound is characterized by the presence of a diethylamino group and a dihydroxyphenyl group, making it a versatile molecule in both synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(diethylamino)-1-(3,4-dihydroxyphenyl)-, hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dihydroxyacetophenone and diethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol, under reflux conditions to ensure complete reaction.
Catalysts: Acid catalysts, such as hydrochloric acid, are often used to facilitate the reaction.
Purification: The product is purified through recrystallization or chromatography to obtain the hydrochloride salt in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems for monitoring reaction conditions and product quality is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-(diethylamino)-1-(3,4-dihydroxyphenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in ethanone can be reduced to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated ethanone derivatives.
Scientific Research Applications
Ethanone, 2-(diethylamino)-1-(3,4-dihydroxyphenyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 2-(diethylamino)-1-(3,4-dihydroxyphenyl)-, hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, cellular metabolism, and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 2-(dimethylamino)-1-(3,4-dihydroxyphenyl)-, hydrochloride
- Ethanone, 2-(diethylamino)-1-(2,3-dihydroxyphenyl)-, hydrochloride
- Ethanone, 2-(diethylamino)-1-(3,5-dihydroxyphenyl)-, hydrochloride
Uniqueness
Ethanone, 2-(diethylamino)-1-(3,4-dihydroxyphenyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylamino group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
71595-23-8 |
|---|---|
Molecular Formula |
C12H18ClNO3 |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
2-(diethylamino)-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-3-13(4-2)8-12(16)9-5-6-10(14)11(15)7-9;/h5-7,14-15H,3-4,8H2,1-2H3;1H |
InChI Key |
UGWLTAYGTKUEQT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)C1=CC(=C(C=C1)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005814.png)
![2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(4-(morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12005821.png)
![[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12005824.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005846.png)
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12005849.png)




![N'-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005879.png)

